molecular formula C15H28ClNO4 B5518941 dibutyl 2,6-piperidinedicarboxylate hydrochloride

dibutyl 2,6-piperidinedicarboxylate hydrochloride

Cat. No. B5518941
M. Wt: 321.84 g/mol
InChI Key: CJHGZBWAXHVVNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibutyl 2,6-piperidinedicarboxylate hydrochloride, also known as JB-POS-010, is a chemical compound that has been studied for its potential use in scientific research. This compound is a piperidine derivative that has shown promise in various applications, including as a potential treatment for neurodegenerative diseases. In

Mechanism of Action

The mechanism of action of dibutyl 2,6-piperidinedicarboxylate hydrochloride is not fully understood. However, studies have suggested that it may work by activating the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defenses. This pathway plays a crucial role in protecting cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
Dibutyl 2,6-piperidinedicarboxylate hydrochloride has been shown to have various biochemical and physiological effects. Studies have shown that it can increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative stress. It has also been shown to reduce the production of inflammatory cytokines, which can contribute to the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using dibutyl 2,6-piperidinedicarboxylate hydrochloride in lab experiments is its potential as a treatment for neurodegenerative diseases. Its ability to protect neurons from damage caused by oxidative stress and inflammation makes it a promising candidate for further research in this area. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to determine its full potential as a treatment for these diseases.

Future Directions

There are several future directions for research involving dibutyl 2,6-piperidinedicarboxylate hydrochloride. One area of research is to further explore its potential as a treatment for neurodegenerative diseases. This could involve studying its effects on different types of neurons and in different animal models. Another direction is to investigate its potential for use in other areas of research, such as cancer treatment or cardiovascular disease. Additionally, further studies are needed to fully understand its mechanism of action and to determine its potential advantages and limitations.

Synthesis Methods

Dibutyl 2,6-piperidinedicarboxylate hydrochloride can be synthesized using a variety of methods. One common method involves the reaction of 2,6-piperidinedione with dibutylamine in the presence of a catalyst such as acetic acid. The resulting product is then treated with hydrochloric acid to yield dibutyl 2,6-piperidinedicarboxylate hydrochloride.

Scientific Research Applications

Dibutyl 2,6-piperidinedicarboxylate hydrochloride has been studied for its potential use in scientific research. One area of research involves its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that dibutyl 2,6-piperidinedicarboxylate hydrochloride can protect neurons from damage caused by oxidative stress and inflammation, which are both factors in the development of these diseases.

properties

IUPAC Name

dibutyl piperidine-2,6-dicarboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4.ClH/c1-3-5-10-19-14(17)12-8-7-9-13(16-12)15(18)20-11-6-4-2;/h12-13,16H,3-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHGZBWAXHVVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1CCCC(N1)C(=O)OCCCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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